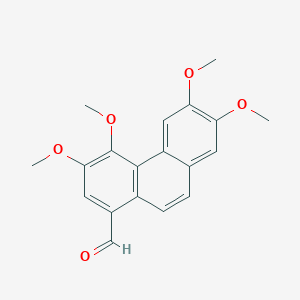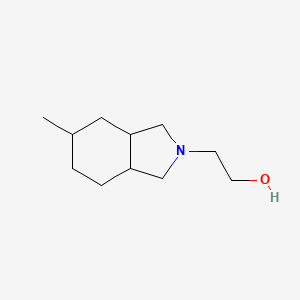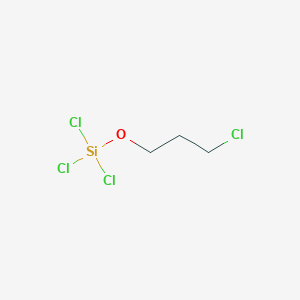
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of four methoxy groups (-OCH₃) at positions 3, 4, 6, and 7, and an aldehyde group (-CHO) at position 1 on the phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde typically involves the methoxylation of phenanthrene derivatives followed by formylation. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo formylation using reagents like Vilsmeier-Haack or Duff reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation and formylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under acidic or basic conditions.
Major Products:
Oxidation: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid.
Reduction: 3,4,6,7-Tetramethoxyphenanthrene-1-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, dyes, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be attributed to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound’s methoxy groups may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
Comparison: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. For example, the presence of four methoxy groups and an aldehyde group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications .
Properties
CAS No. |
63955-83-9 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,4,6,7-tetramethoxyphenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C19H18O5/c1-21-15-7-11-5-6-13-12(10-20)8-17(23-3)19(24-4)18(13)14(11)9-16(15)22-2/h5-10H,1-4H3 |
InChI Key |
JEVIJYLEBNOVKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)


![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)

![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)

